

# FMF-04-159-2 solubility issues and solutions

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487

[Get Quote](#)

## Technical Support Center: FMF-04-159-2

### Topic: Solubility, Formulation, and Experimental Optimization

Classification: Covalent CDK14/CDK16 Inhibitor (TAIRE Family) Support Level: Senior Application Scientist

## Compound Identity & Physicochemical Profile

Before initiating experiments, it is critical to understand that **FMF-04-159-2** is a covalent inhibitor targeting the TAIRE family kinases (specifically CDK14 and CDK16). Unlike reversible ATP-competitive inhibitors, this compound relies on electrophilic attack of a specific cysteine residue. This mechanism dictates strict solubility and buffer requirements.

| Parameter                | Technical Specification           |
|--------------------------|-----------------------------------|
| Molecular Weight         | 683.01 g/mol                      |
| Target                   | CDK14 / CDK16 (Covalent)          |
| Primary Solvent          | DMSO (Dimethyl Sulfoxide)         |
| Max Solubility (DMSO)    | ~100 mM (68 mg/mL)                |
| Max Solubility (Ethanol) | ~20 mM (13 mg/mL)                 |
| Aqueous Solubility       | Negligible (Requires formulation) |
| Reversible Control       | FMF-04-159-R (Use for validation) |

## Stock Solution Preparation (The Foundation)

Issue: Users often report degradation or precipitation after freeze-thaw cycles. Causality: DMSO is hygroscopic. Absorbed water reduces the solubility of hydrophobic compounds like **FMF-04-159-2**, causing "invisible" micro-precipitation that alters effective concentration.

### Standard Operating Procedure (SOP):

- Vial Centrifugation: Spin down the product vial (10,000 x g, 1 min) before opening to ensure the powder is at the bottom.
- Solvent Choice: Use anhydrous DMSO (99.9%). Avoid "old" DMSO bottles that have been opened frequently.
- Dissolution:
  - Add DMSO to achieve a 10 mM stock concentration.
  - Vortex vigorously for 30 seconds.
  - Critical Step: If the solution is not perfectly clear, sonicate in a water bath at 35°C for 5 minutes.
- Aliquot & Storage:

- Do not store the bulk stock at 4°C.
- Aliquot into single-use volumes (e.g., 20  $\mu$ L) to avoid freeze-thaw cycles.
- Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

## In Vitro (Cellular) Formulation

Issue: "Crashing out" (precipitation) when adding the drug directly to cell culture media.

Solution: Use an Intermediate Dilution Step to prevent "Solvent Shock."

### The "Solvent Shock" Prevention Workflow

Directly piping 100% DMSO stock into aqueous media creates a local zone of high water content/low solvent, causing immediate precipitation.



[Click to download full resolution via product page](#)

Figure 1: Step-wise dilution strategy. Direct addition (red dashed line) risks precipitation. The intermediate step (yellow) stabilizes the hydrophobic core before final dilution.

Protocol:

- Prepare Intermediate: Dilute 10 mM stock 1:10 into culture media (or PBS) containing 10% DMSO. This yields a 1 mM solution.
- Final Dosing: Dilute the 1 mM intermediate 1:1000 into the final well to achieve 1  $\mu$ M (0.1% DMSO final).
- Mixing: Mix by pipetting up and down; do not rely on diffusion.

## In Vivo Formulation (Animal Studies)

Issue: **FMF-04-159-2** is highly hydrophobic and will clog needles or cause embolisms if injected in pure PBS. Validated Vehicle: Based on Gray Lab and standard kinase inhibitor protocols.

## Recommended Vehicle Formulation

Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]

| Component        | Order of Addition | Function                           |
|------------------|-------------------|------------------------------------|
| 1. DMSO          | First             | Solubilizes the drug completely.   |
| 2. PEG300        | Second            | Acts as a co-solvent/stabilizer.   |
| 3. Tween-80      | Third             | Surfactant to prevent aggregation. |
| 4. Saline (0.9%) | Last              | Adjusts tonicity for injection.    |

Preparation Steps:

- Dissolve **FMF-04-159-2** in 100% DMSO first. Ensure clarity.
- Add PEG300 and vortex. The solution will warm slightly (exothermic).
- Add Tween-80.[1] The solution becomes viscous; vortex thoroughly.
- Add Saline dropwise while vortexing.
  - Troubleshooting: If the solution turns milky, sonicate at 40°C. If it remains milky, the concentration is too high (Target:  $\leq 2$  mg/mL).

## Critical Experimental Factors: The Covalent Mechanism

Issue: Inconsistent IC50 values or lack of potency in biochemical assays. Expert Insight: **FMF-04-159-2** is an electrophile. It reacts with nucleophiles.[2] Common reducing agents in kinase buffers (DTT,  $\beta$ -Mercaptoethanol) act as "decoy" nucleophiles, neutralizing the drug before it binds the kinase.

## Covalent Binding Validation Workflow



[Click to download full resolution via product page](#)

Figure 2: Covalent Inhibitor Assay Logic. The presence of strong reducing agents (DTT) creates false negatives by scavenging the inhibitor.

Key Protocol Adjustment:

- Biochemical Assays: Remove DTT from the pre-incubation buffer. Only add DTT after the drug-kinase binding step if required for the substrate reaction.
- Washout Assay: To prove the covalent mechanism, treat cells for 4-6 hours, wash 3x with PBS, and incubate in drug-free media for 24 hours. **FMF-04-159-2** effects should persist, whereas the reversible control (FMF-04-159-R) effects will diminish.

## Troubleshooting FAQ

Q1: My solution turned cloudy when I added the saline in the animal formulation. Can I still inject it? A: No. Cloudiness indicates precipitation. Injecting this can cause thrombosis or inconsistent dosing.

- Fix: Sonicate at 40°C for 10 minutes. If it does not clear, you must lower the drug concentration or increase the PEG300 ratio (e.g., to 50%).

Q2: I see crystals in my 10 mM DMSO stock after thawing. A: This is common if the DMSO absorbed moisture.

- Fix: Warm the vial to 37°C and vortex. If crystals persist, spin down and transfer the supernatant to a fresh vial, but assume the concentration is now lower than 10 mM. Verify concentration via UV-Vis if possible.

Q3: How do I verify target engagement in cells? A: Use a Competition Pull-Down Assay.

- Treat cells with **FMF-04-159-2**.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Lyse cells.[\[6\]](#)
- Incubate lysate with a biotinylated non-selective probe (e.g., Biotin-JNK-IN-7 or similar ATP-site probe).
- If **FMF-04-159-2** has covalently bound CDK14, the biotin probe cannot bind.
- Western blot for CDK14; disappearance of the band in the streptavidin pull-down indicates successful target engagement.

Q4: Can I use this compound to target EGFR T790M? A: While **FMF-04-159-2** shares structural similarities (pyrimidine scaffold) with covalent EGFR inhibitors, it is optimized for CDK14/16. For EGFR T790M/C797S, use WZ4002 or EAI045. Using **FMF-04-159-2** for EGFR will likely result in poor potency and high off-target toxicity.

## References

- Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." *Cell Chemical Biology*, 26(6), 804-817.
- Ferguson, F. M., et al. (2019). "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14." [7] *Bioorganic & Medicinal Chemistry Letters*, 29(16), 2270-2274.
- Tocris Bioscience. "**FMF-04-159-2** Product Datasheet & Solubility Data."
- MedChemExpress (MCE). "**FMF-04-159-2** Formulation and Solvent Protocols."

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [2. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [3. FMF-04-159-2 | CDK5 Subfamily | Tocris Bioscience](https://www.tocris.com) [[tocris.com](https://www.tocris.com)]
- [4. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC](https://pubmed.ncbi.nlm.nih.gov/31111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- [5. biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- [6. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase \(JNK\) 2/3 with Selectivity over JNK1 - PMC](https://pubmed.ncbi.nlm.nih.gov/31111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- [7. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC](https://pubmed.ncbi.nlm.nih.gov/31111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]

- To cite this document: BenchChem. [FMF-04-159-2 solubility issues and solutions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607487#mf-04-159-2-solubility-issues-and-solutions\]](https://www.benchchem.com/product/b607487#mf-04-159-2-solubility-issues-and-solutions)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)